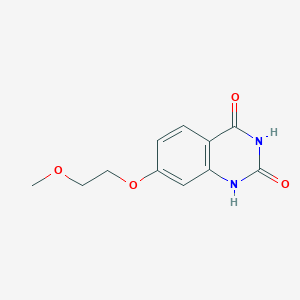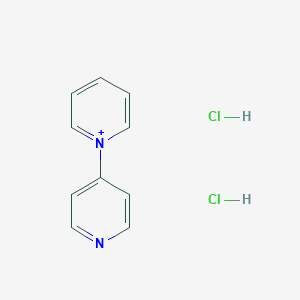
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of two pyridine rings connected through a nitrogen atom, forming a bipyridinium structure. The dihydrochloride form indicates the presence of two chloride ions associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride typically involves the reaction of pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert solvent like ethyl acetate. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding dihydropyridine form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, dihydropyridine compounds, and various substituted pyridinium salts .
Applications De Recherche Scientifique
4-Pyridin-1-ium-1-ylpyridine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Mécanisme D'action
The mechanism of action of 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The bipyridinium structure allows for strong interactions with nucleic acids and proteins, influencing cellular processes .
Comparaison Avec Des Composés Similaires
1,4-Dihydropyridine: Known for its role as a calcium channel blocker in medicinal chemistry.
Pyridine N-oxide: An oxidized form of pyridine with distinct chemical properties.
4,4’-Bipyridine: A related bipyridinium compound used in coordination chemistry.
Uniqueness: 4-Pyridin-1-ium-1-ylpyridine;dihydrochloride stands out due to its dual pyridinium structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring strong binding interactions and stability under various conditions .
Propriétés
Formule moléculaire |
C10H11Cl2N2+ |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
4-pyridin-1-ium-1-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H9N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h1-9H;2*1H/q+1;; |
Clé InChI |
QZOFFMRDIRXGKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)C2=CC=NC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


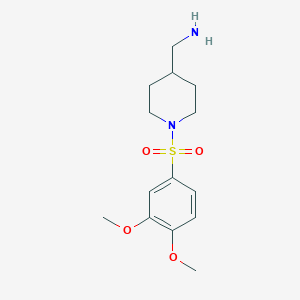
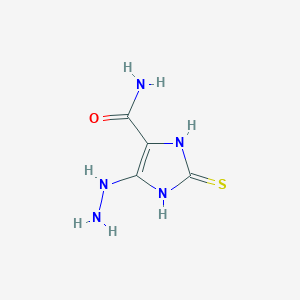




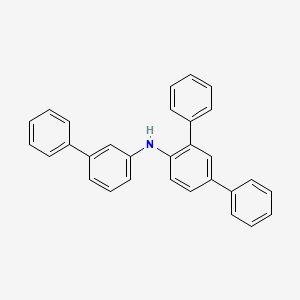
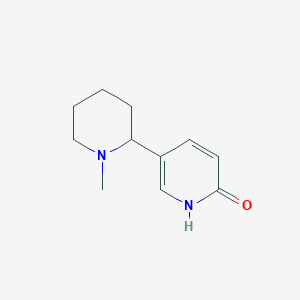
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
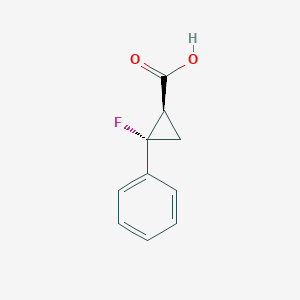

![7,7-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12825370.png)
![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
